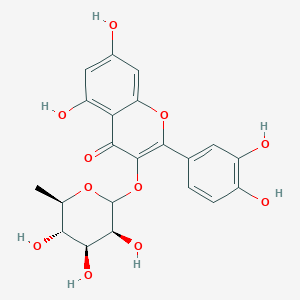

quercitrin

Description

Evolution of Research Perspectives on Quercitrin (B1678633) and its Glycosides

The understanding of flavonoids, including this compound and its parent compound quercetin (B1663063), has evolved significantly from initial observations of their presence in plants to detailed investigations of their bioavailability, metabolism, and molecular mechanisms of action. Early research on flavonoids often focused on their general antioxidant properties. nih.govmedicalnewstoday.com Over time, the focus shifted to understanding how different glycosylation patterns, such as those found in this compound, influence the absorption and bioefficacy of these compounds. nih.govpan.olsztyn.pl

Research has revealed that quercetin, which is predominantly consumed in its glycosylated forms like this compound, undergoes various metabolic processes in the gastrointestinal tract. While some glycosides are absorbed in the small intestine after enzymatic modification, a significant portion reaches the large intestine, where gut microbiota play a crucial role in their catabolism, producing deglycosylated aglycones and other catabolites. nih.govresearchgate.net This understanding has broadened the research perspective from merely identifying compounds to exploring their systemic fate and the impact of their metabolites.

A notable example of evolving research involves the dietary adaptation of species to specific plant compounds. Studies on Qinling giant pandas, for instance, have investigated how genetic variations in their bitter taste receptors (TAS2R20) are associated with decreased sensitivity to this compound, enabling them to consume high-quercitrin bamboo leaves. This research highlights the co-evolutionary aspects between plant compounds and animal physiology. nih.gov

Significance of this compound in Contemporary Phytochemical and Molecular Biology Research

This compound holds significant importance in contemporary phytochemical and molecular biology research due to its array of reported biological activities. As a phytochemical, it is recognized for its antioxidative and anti-inflammatory properties. researchgate.netsemanticscholar.org These properties are crucial in mitigating cellular damage caused by reactive oxygen species (ROS) and modulating inflammatory responses. semanticscholar.org

In molecular biology, this compound has been investigated for its ability to modulate various cellular pathways and inhibit specific enzymes. It has been identified as an inhibitor of several enzymes, including carbonyl reductase (NADPH), aldehyde reductase, and tyrosinase. nih.gov Furthermore, research indicates its involvement in cell signaling pathways. For example, this compound has been shown to enhance motility in HaCaT keratinocytes by increasing β-catenin levels and activating the Wnt/β-catenin signaling pathway, suggesting a role in cellular processes like wound healing. researchgate.net

Detailed research findings on this compound's biological activities include:

| Activity | Mechanism/Observation | Model/Context | Reference |

|---|---|---|---|

| Antioxidative Stress | Inhibition of LPS-induced oxidative stress; theoretical calculations suggest oxygen atom on B rings as main site for ROS scavenging. | LPS-induced RAW264.7 cells (macrophages) | semanticscholar.org |

| Anti-inflammatory | Inhibition of LPS-induced macrophage inflammation; reduced macrophage and granulocyte infiltration; theoretical calculations suggest oxygen atom on B rings as main site for anti-inflammatory effects. | LPS-induced RAW264.7 cells (macrophages), Inflamed tissue | semanticscholar.orgcsic.es |

| Wound Healing | Enhances motility in HaCaT keratinocytes by increasing β-catenin levels and activating the Wnt/β-catenin signaling pathway. | HaCaT keratinocytes | researchgate.net |

| Enzyme Inhibition | Inhibits carbonyl reductase (NADPH), aldehyde reductase, and tyrosinase. | Enzymatic assays | nih.gov |

| Anti-tumor/Anti-viral | Demonstrates various pharmacological activities, including anti-tumor and anti-viral effects. | Liver cells (METH-triggered apoptosis), General pharmacological studies | researchgate.net |

Current Research Landscape and Emerging Areas in this compound Studies

The current research landscape for this compound continues to expand, building upon the established understanding of its biological activities. Studies are increasingly focusing on the precise molecular mechanisms underlying its effects and exploring its potential in various disease models. For instance, its anti-inflammatory properties are being investigated in the context of reducing macrophage and granulocyte infiltration in inflamed tissues. csic.es

Emerging areas of research include:

Cellular Signaling Pathway Modulation : Continued investigation into how this compound influences specific signaling pathways, such as the Wnt/β-catenin pathway, to understand its role in cell proliferation, migration, and tissue repair. researchgate.net

Enzyme Specificity and Inhibition Kinetics : Deeper analysis of its inhibitory effects on enzymes like carbonyl reductase, aldehyde reductase, and tyrosinase, potentially leading to the development of targeted therapeutic strategies. nih.gov

Comparative Studies with Quercetin : Further studies directly comparing the bioavailability, metabolism, and efficacy of this compound with its aglycone, quercetin, to elucidate the specific advantages or disadvantages conferred by the rhamnosyl moiety. semanticscholar.org

Dietary Adaptation and Sensory Biology : The unique insights from studies on giant pandas and their adaptation to this compound-rich diets highlight an emerging area connecting phytochemicals with sensory perception and evolutionary biology. nih.gov

Novel Formulations : While research on quercetin nanoformulations is more prevalent eurekaselect.comnih.gov, the principles could extend to this compound to improve its bioavailability and targeted delivery for enhanced therapeutic outcomes.

The ongoing research aims to fully elucidate the complex interplay between this compound and biological systems, paving the way for its potential application in various advanced research and potentially clinical contexts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21?/m1/s1 |

InChI Key |

OXGUCUVFOIWWQJ-GPTQEAJUSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Synonyms |

quercetin 3-O-rhamnoside quercetin-3-L-rhamnoside quercetrin quercitrin |

Origin of Product |

United States |

Biosynthesis and Biogenesis of Quercitrin in Biological Systems

Enzymatic Pathways Involved in Quercitrin (B1678633) Synthesis

The biosynthesis of this compound is a multi-step enzymatic process that first produces its aglycone, quercetin (B1663063), which is then glycosylated.

The journey to synthesize the core structure of this compound begins with the amino acid L-phenylalanine, a product of the shikimate pathway. mdpi.commdpi.com The phenylpropanoid pathway converts L-phenylalanine into 4-coumaroyl-CoA, a key precursor for a vast array of plant secondary metabolites, including flavonoids. researchgate.netnih.gov This conversion is catalyzed by a sequence of core enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). nih.govnih.gov

Once 4-coumaroyl-CoA is formed, it enters the flavonoid-specific biosynthesis pathway. researchgate.netnih.gov The first committed step is catalyzed by Chalcone (B49325) synthase (CHS), which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.govnih.gov This chalcone is then rapidly isomerized by Chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, which represents a critical branch point in flavonoid synthesis. nih.govmdpi.com

Naringenin is subsequently hydroxylated at the 3-position by Flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521). mdpi.com To produce the specific B-ring hydroxylation pattern of quercetin, Flavonoid 3′-hydroxylase (F3′H) acts on dihydrokaempferol to create dihydroquercetin (also known as taxifolin). mdpi.comfrontiersin.org The final step in forming the aglycone is the introduction of a double bond in the C-ring of dihydroquercetin, a reaction catalyzed by Flavonol synthase (FLS), which results in the formation of quercetin. mdpi.comfrontiersin.org

| Enzyme | Abbreviation | Function in Quercetin Biosynthesis | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the conversion of L-phenylalanine to cinnamic acid. nih.gov | L-phenylalanine | trans-Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid by adding a Coenzyme A molecule. nih.govnih.gov | p-Coumaric acid | 4-Coumaroyl-CoA |

| Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form the initial flavonoid scaffold. nih.gov | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone. nih.govnih.gov | Naringenin chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to form dihydrokaempferol. mdpi.com | Naringenin | Dihydrokaempferol |

| Flavonoid 3′-hydroxylase | F3'H | Hydroxylates the B-ring of dihydrokaempferol to produce dihydroquercetin. mdpi.com | Dihydrokaempferol | Dihydroquercetin |

| Flavonol synthase | FLS | Introduces a double bond to convert dihydroquercetin into quercetin. mdpi.com | Dihydroquercetin | Quercetin |

The final step in the biosynthesis of this compound is the glycosylation of the quercetin aglycone. This reaction is catalyzed by a class of enzymes known as UDP-carbohydrate-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar moiety from an activated donor, such as UDP-rhamnose, to a specific hydroxyl group on the quercetin molecule. nih.govoup.com

For the formation of this compound (quercetin 3-O-rhamnoside), a specific rhamnosyltransferase attaches a rhamnose sugar to the hydroxyl group at the C-3 position of the quercetin backbone. This enzymatic glycosylation is a crucial modification that significantly alters the physicochemical properties of the molecule, enhancing its water solubility and stability, which in turn affects its transport and storage within the plant cell. nih.gov UGTs often exhibit strict regioselectivity, ensuring that the sugar is attached to the correct position on the aglycone, leading to the formation of a specific glycoside like this compound rather than other isomers. nih.gov

Genetic and Molecular Regulation of this compound Production

The accumulation of this compound is tightly regulated at the molecular level, involving the coordinated expression of biosynthetic genes, which is in turn governed by transcription factors and epigenetic mechanisms.

The expression of the genes encoding the enzymes of the flavonoid biosynthesis pathway (e.g., PAL, CHS, F3H, FLS) is largely controlled at the transcriptional level. nih.gov This regulation is primarily orchestrated by complexes of transcription factors, most notably from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.govoup.com These proteins can form a regulatory complex (MBW complex) that binds to the promoter regions of the structural genes, thereby activating their transcription. nih.gov

The activity of these transcription factors is often induced by various internal and external signals, including developmental stage and environmental stresses like UV-B radiation. nih.govmdpi.com For example, UV-B exposure has been shown to significantly increase the transcript abundance of genes such as PAL, CHS, F3H, and FLS, leading to higher production of quercetin and its glycosides. nih.govfrontiersin.org Specific R2R3-MYB transcription factors have been identified as key activators of flavonol synthesis. oup.com In Bacillus subtilis, the transcriptional regulator QdoR is responsive to quercetin, controlling the expression of genes involved in its degradation. nih.govfrontiersin.org This demonstrates how the end-product can also influence genetic regulatory circuits.

| Transcription Factor Family | Role in Flavonoid Biosynthesis Regulation | Target Genes |

|---|---|---|

| R2R3-MYB | Often act as primary activators, binding directly to gene promoters. oup.com | PAL, CHS, CHI, F3H, FLS |

| basic helix-loop-helix (bHLH) | Form complexes with MYB proteins to enhance transcriptional activation. nih.govmdpi.com | Structural genes of the flavonoid pathway |

| WD40 | Acts as a scaffold protein, stabilizing the MYB-bHLH complex. nih.gov | Structural genes of the flavonoid pathway |

Emerging research indicates that epigenetic mechanisms, including DNA methylation and histone modifications, play a role in regulating the flavonoid biosynthesis pathway, thereby influencing the accumulation of compounds like this compound. mdpi.com These epigenetic marks can alter chromatin structure, making the DNA more or less accessible to transcription factors and the transcriptional machinery without changing the underlying DNA sequence. nih.gov

Stress-induced changes in DNA methylation patterns have been shown to upregulate genes involved in flavonoid biosynthesis. mdpi.com Furthermore, histone modifications, such as acetylation and methylation, at the promoter regions of key pathway genes like PAL, C4H, and 4CL can influence the rate of their activation in response to environmental cues. mdpi.com These epigenetic modifications provide a mechanism for plants to establish a "memory" of past stress events, allowing for a more rapid and robust activation of defense pathways, including the production of protective flavonoids, upon subsequent exposure. mdpi.com While quercetin itself has been shown to act as an epigenetic modulator in various biological systems, the epigenetic control of its own biosynthesis in plants is a sophisticated layer of regulation that helps fine-tune its production in response to the environment. tandfonline.comcanberra.edu.auresearchgate.net

Advanced Methodologies for Quercitrin Isolation, Purification, and Characterization

Sophisticated Extraction Techniques

Modern extraction techniques are designed to surmount the limitations inherent in conventional methods, such as protracted extraction times, substantial solvent consumption, and the potential for thermal degradation of labile compounds. These advanced approaches typically enhance extraction efficiency, improve selectivity, and promote environmental sustainability.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE) is a mild, mechanical, and non-thermal extraction method that harnesses the phenomenon of acoustic cavitation to facilitate the release of bioactive compounds from plant matrices hielscher.com. This technique is highly regarded for its capacity to reduce both extraction time and the volume of solvent required, while simultaneously achieving high extraction yields researchgate.net.

Studies have demonstrated the effectiveness of UAE for quercitrin (B1678633) and related flavonoids:

From Cosmos caudatus leaves : UAE was successfully utilized to enrich this compound and total phenolic content. Optimized conditions included a solid-liquid ratio of 1:28 (g/mL), a particle size of 485 µm, and an extraction time of 30 minutes. Under these parameters, the this compound content ranged from 20.81 to 54.11 mg/g dry weight (DW) researchgate.net.

From Houttuynia cordata leaves : When integrated with an Aqueous Two-Phase System (ATPS), ultrasonic extraction performed at 50 °C for 30 minutes resulted in a this compound content of 4.6225 ± 0.0327 mg/g nih.gov.

General flavonoid extraction (including quercetin) : UAE has demonstrated superior performance over traditional methods, yielding higher quantities of quercetin (B1663063) in significantly shorter durations (e.g., 10 minutes compared to 24 hours for maceration or Soxhlet extraction) hielscher.com. For instance, a study reported an 11.8% quercetin yield from radish leaves in just 10 minutes using methanol (B129727) via UAE hielscher.com.

A comparative overview of UAE conditions and yields for this compound and related flavonoids is presented in Table 1.

Table 1: Representative Conditions and Yields for Ultrasonic-Assisted Extraction (UAE) of this compound and Related Flavonoids

| Source Material | Compound Extracted | Solvent System | Key Parameters (Time, Temp, Ratio) | Yield/Content | Reference |

| Cosmos caudatus leaves | This compound | Not explicitly specified (implied aqueous/organic) | 30 min, 1:28 (g/mL) solid-liquid ratio, 485 µm particle size | 20.81 to 54.11 mg/g DW | researchgate.net |

| Houttuynia cordata leaves | This compound | 35% ethanol (B145695) (with 10% (NH4)2SO4 for ATPS) | 30 min, 50 °C | 4.6225 ± 0.0327 mg/g | nih.gov |

| Radish leaves | Quercetin | Methanol | 10 min, 50% amplitude (400W ultrasonicator) | 11.8% | hielscher.com |

| Cabbage | Quercetin | 60:40 methanol/water (v/v) | 40 min, 30 °C | 1378.9 µg/mL | ijpsr.com |

| Red onion skin waste | Quercetin | 70% ethanol (v/v, water) | 15 min (ultrasound), 70 °C (ultrasound), 30 mL/g solvent-to-solid ratio (sequential MUAE) | 10.32% (maximum yield) | mdpi.com |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an advanced technique that employs microwave energy to rapidly heat solvents and plant material, thereby accelerating the transfer of target compounds into the solvent researchgate.net. MAE is recognized for its efficiency, significantly reducing both extraction time and solvent consumption when compared to conventional extraction methods researchgate.netije.ir.

While direct studies on this compound extraction by MAE are less frequently documented than for its aglycone, quercetin, the underlying principles and applicability are analogous for structurally similar flavonoids:

From red kidney bean : Sequential MAE proved effective in extracting quercetin, achieving an efficiency of 35.8 mg of quercetin per gram of kidney bean. This was accomplished using 60% w/w acetone (B3395972) as the solvent, a solvent-to-solid ratio of 10:1, and an irradiation power of 800W for a mere 1 minute. This yield notably surpassed those obtained by Soxhlet extraction (24.6 mg/g) and maceration (32.75 mg/g) ije.irije.ir.

From Toona sinensis : Ionic liquid-based MAE (ILs-MAE) was developed for quercetin extraction and demonstrated superior performance. The application of [Bmim]Br as an ionic liquid resulted in a yield of 182.78 mg/g of quercetin, providing the highest extraction amount in the shortest time compared to other ionic liquid-based methods rsc.org.

Combined with UAE (MUAE) : For red onion skin waste, a sequential microwave/ultrasound-assisted extraction (MUAE) method was optimized, achieving a maximum quercetin extraction yield of 10.32% under specific conditions, underscoring the synergistic potential of combining these techniques mdpi.com.

Table 2: Representative Conditions and Yields for Microwave-Assisted Extraction (MAE) of Quercetin (Applicable to Related Flavonoids like this compound)

| Source Material | Compound Extracted | Solvent System | Key Parameters (Time, Power, Ratio, Temp) | Yield/Content | Reference |

| Red kidney bean | Quercetin | 60% w/w acetone | 1 min, 800W, 10:1 solvent-to-solid ratio | 35.8 mg/g | ije.irije.ir |

| Toona sinensis | Quercetin | [Bmim]Br ionic liquid | Optimized parameters for ILs-MAE | 182.78 mg/g | rsc.org |

| Red onion skin waste | Quercetin | 70% ethanol (v/v, water) | 60 s (microwave), 180W (microwave power) (sequential MUAE) | 10.32% (maximum yield) | mdpi.com |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a "green" extraction technology that employs fluids, most commonly carbon dioxide, above their critical temperature and pressure. SFE offers distinct advantages such as high selectivity, rapid extraction, and the avoidance of toxic organic solvents, positioning it as an environmentally conscious alternative to conventional methods tandfonline.comunirioja.es. The inherent low solubility of certain compounds, such as quercetin, in pure supercritical CO2 often necessitates the inclusion of co-solvents or modifiers, like ethanol or methanol, to enhance extraction efficiency unirioja.esuva.estandfonline.com.

Applications of SFE for quercetin, which can be extrapolated to this compound due to their structural similarities, include:

From onion skins : Ethanol-modified supercritical CO2 was successfully used to extract free quercetin from both red and yellow onion skins. At a pressure of 5700 psi, a temperature of 40°C, and with an average of 7.6% (molar concentration) of ethanol, yields of 0.024 g/kg for red onion skin and 0.020 g/kg for yellow onion skin were achieved over a 2.5-hour extraction period tandfonline.comresearchgate.net.

From Hyperici herba : SFE with 15% (v/v) methanol as a CO2 modifier at 332 bar and 50°C resulted in a quercetin recovery of approximately 92% tandfonline.com. This method demonstrated higher quercetin recovery compared to sonication tandfonline.com.

From sumac (Rhus coriaria L.) : Optimization studies for quercetin extraction from sumac using ethanol-modified supercritical CO2 predicted a maximum yield of 2196 µ g/100 g sumac at 40°C, 250 bar, and 6% ethanol content tandfonline.com.

Table 3: Representative Conditions and Yields for Supercritical Fluid Extraction (SFE) of Quercetin (Applicable to Related Flavonoids like this compound)

| Source Material | Compound Extracted | Solvent System | Key Parameters (Pressure, Temp, Modifier) | Yield/Content | Reference |

| Onion skins (red) | Quercetin | CO2 + 7.6% ethanol (molar conc.) | 5700 psi, 40°C, 2.5 h | 0.024 g/kg | tandfonline.comresearchgate.net |

| Onion skins (yellow) | Quercetin | CO2 + 7.6% ethanol (molar conc.) | 5700 psi, 40°C, 2.5 h | 0.020 g/kg | tandfonline.comresearchgate.net |

| Hyperici herba | Quercetin | CO2 + 15% methanol (v/v) | 332 bar, 50°C | ~92% recovery | tandfonline.com |

| Sumac (Rhus coriaria L.) | Quercetin | CO2 + 6% ethanol | 250 bar, 40°C | 2196 µ g/100 g (predicted maximum) | tandfonline.com |

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) strategically employs specific enzymes to degrade components of the plant cell wall, such as pectin (B1162225) and cellulose, thereby facilitating the release of intracellular compounds like this compound and other flavonoids researchgate.netacs.org. This methodology is favored for its milder operating conditions, reduced solvent requirements, and the improved quality of the extracted compounds researchgate.net.

Key applications and findings for EAE in flavonoid extraction include:

From apple pomace : An enzyme-assisted supercritical fluid extraction (EA-SFE) method was developed utilizing snailase, a multi-enzyme mixture, to hydrolyze sugar moieties from quercetin glycosides. This enzymatic pretreatment enabled the subsequent efficient extraction of quercetin aglycones with supercritical carbon dioxide. Even minimal amounts of snailase (0.25%) achieved up to 96% cleavage of sugar moieties within 2 hours, leading to 90% total extraction yields of the aglycones within 1 hour of SFE nih.gov.

From lotus (B1177795) leaves : An aqueous-based ultrasound-enzyme-assisted technique employing Novozymes KTN02309 and KON10061 (pectinase and cellulase) was optimized for the extraction of quercetin and nuciferine. Optimal conditions at pH 4.0 and 50°C for 2 hours yielded 22.70 mg of quercetin from 5 g of lotus leaves. The synergistic action of cellulase (B1617823) and pectinase (B1165727) significantly enhanced quercetin content, increasing it by approximately 40–50 times compared to cellulase alone acs.org.

From Pistacia eurycarpa : Snailase was employed for quercetin extraction, involving an incubation period of 12 hours at 50°C, followed by heat inactivation at 80°C imrpress.com.

Table 4: Representative Conditions and Yields for Enzyme-Assisted Extraction (EAE) of this compound and Related Flavonoids

| Source Material | Compound Extracted | Enzyme(s) Used | Key Parameters (Temp, Time, pH) | Yield/Content | Reference |

| Apple pomace | Quercetin aglycones | Snailase | 2 h (enzymatic hydrolysis), 0.25% enzyme | Up to 90% total extraction yield (after SFE) | nih.gov |

| Lotus leaves | Quercetin | Novozymes KTN02309 & KON10061 (Pectinase & Cellulase) | 2 h, 50 °C, pH 4.0 | 22.70 mg from 5 g of lotus leaves | acs.org |

| Pistacia eurycarpa | Quercetin | Snailase | 12 h, 50 °C, pH 5 | Not specified, but used for extraction | imrpress.com |

Aqueous Two-Phase Systems (ATPS) for Selective Isolation

Aqueous Two-Phase Systems (ATPS) represent an innovative and environmentally benign technique for the selective isolation and purification of biomolecules, including flavonoids such as this compound aip.orgresearchgate.net. These systems are typically composed of two immiscible aqueous phases formed by specific polymers, salts, or a combination thereof, enabling the partitioning of target compounds based on their physicochemical properties aip.org. ATPS offers compelling advantages including low operational costs, scalability, and suitability for continuous processes aip.org.

Research on ATPS for this compound isolation includes:

From Zanthoxylum bungeanum Maxim leaves : An ATPS based on ethanol/NaH2PO4 was developed for the extraction and purification of this compound, hyperoside (B192233), rutin (B1680289), and afzelin (B1665622). Optimal conditions were identified as 29% (w/w) NaH2PO4, 25% (w/w) ethanol concentration, 1% (w/w) added amount of leaf extracts, no pH adjustment, and repeated 1-hour extractions at 25°C researchgate.netnih.gov. Under these optimized conditions, the absolute recovery of this compound reached 90.3%, and its content in the extracts increased by 49.9% compared to 60% ethanol extracts researchgate.netnih.gov.

From Zanthoxylum bungeanum leaves (surfactant-based ATPS) : A Triton X-100/(NH4)2SO4 ATPS was successfully employed to enrich this compound and hyperoside, achieving recoveries of 99.12% for this compound. Subsequent back-extraction with a dichloromethane-water system effectively separated this compound from the surfactant micelles, with recoveries of 85.19% tandfonline.com.

From Houttuynia cordata leaves (combined with UAE) : An ATPS utilizing 10% (NH4)2SO4 and 35% ethanol, combined with ultrasonic extraction at 50 °C for 30 minutes, yielded 4.6225 ± 0.0327 mg/g of this compound nih.gov.

Table 5: Representative Conditions and Recoveries/Purity for Aqueous Two-Phase Systems (ATPS) of this compound

| Source Material | ATPS Components | Key Parameters (Concentration, Temp, Time) | Recovery/Purity (this compound) | Content Increase (this compound) | Reference |

| Zanthoxylum bungeanum Maxim leaves | Ethanol/NaH2PO4 | 29% (w/w) NaH2PO4, 25% (w/w) ethanol, 1 h, 25°C | 90.3% absolute recovery | 49.9% increase | researchgate.netnih.gov |

| Zanthoxylum bungeanum leaves | Triton X-100/(NH4)2SO4 | Optimized for enrichment | 99.12% recovery (enrichment stage); 85.19% recovery (after back-extraction) | Not specified for content increase, but purity improved | tandfonline.com |

| Houttuynia cordata leaves | 10% (NH4)2SO4 / 35% ethanol | 50 °C, 30 min (ultrasonic assistance) | 4.6225 ± 0.0327 mg/g content | Not specified for content increase | nih.gov |

Chromatographic Separation and Purification Strategies

Chromatographic techniques are indispensable for achieving high purity of this compound from complex plant extracts, often serving as crucial steps following initial extraction. These methods exploit subtle differences in the physicochemical properties of compounds to enable effective separation.

High-Performance Liquid Chromatography (HPLC) : HPLC stands as a cornerstone technique for the analytical and preparative separation, identification, and precise quantification of this compound and other flavonoids imrpress.compaspk.orgjapsonline.comresearchgate.netrsc.org.

A rapid HPLC-UV protocol was developed and validated for determining this compound concentrations in various Rosa species genotypes publichealthtoxicology.com.

For the quantitative analysis of this compound and isothis compound (B50326) in rat plasma, reversed-phase HPLC (RP-HPLC) was effectively utilized. Separation was achieved on a Luna C18 column (250 x 4.6 mm, 5 µm) using an isocratic mobile phase composed of acetonitrile-0.5% aqueous acetic acid (17:83, v/v) at a flow rate of 1 mL/min, with detection performed at 350 nm. The mean extraction recovery for this compound in this application was reported as 73% researchgate.net.

In the analysis of Nectandra reticulata extracts, RP-HPLC with a Hypersyl Gold RP column (150 mm × 2.1 mm id; 1.9 µm particle size) operated at 40 °C was employed. The mobile phase comprised water/formic acid (99.9/0.1, v/v) and pure acetonitrile (B52724), at a flow rate of 400 µL/min. This compound was quantified at 350 nm using an external standard method rsc.org.

Beyond quantification, HPLC also serves as a critical tool to assess the purity of this compound and related compounds following other purification steps, such as adsorption chromatography imrpress.com.

Column Chromatography (CC) : This traditional yet highly effective method is frequently employed as a preliminary or intermediate purification step in the isolation workflow.

Silica (B1680970) gel adsorption columns (e.g., 100–200 mesh) have been successfully used for the purification of quercetin from alcoholic extracts imrpress.com.

For quercetin isolation from onion, liquid column chromatography sequentially utilized silica gel (70-230 mesh, followed by 230-400 mesh) with 80% methanol, and subsequently a mixture of C4H10O; CH3COOH; H2O (4:1:5) paspk.org.

Sephadex LH-20 columns with 80% methanol have been effectively applied for the purification of quercetin from Allium cepa L., with repeated purification runs demonstrating enhanced purity jmp.ir.

Counter-Current Chromatography (CCC) / High-Speed Countercurrent Chromatography (HSCCC) : CCC is a liquid-liquid chromatographic technique that uniquely eliminates the need for a solid stationary phase. This feature significantly reduces irreversible adsorption and sample loss, which are common issues in solid-phase chromatography tandfonline.comoup.com.

CCC has proven to be an efficient and rapid method for the simultaneous separation and purification of isothis compound and this compound from Hypericum japonicum Thunb. ex Murray crude extract. This method achieved impressive purities of 95.9% for isothis compound and 99.1% for this compound within 180 minutes, as determined by HPLC tandfonline.com. HSCCC is generally favored for its ability to overcome the limitations of traditional column chromatography, such as complexity, high cost, and lower yield oup.com.

Centrifugal Partition Chromatography (CPC) : Similar to CCC, CPC is another form of liquid-liquid chromatography.

CPC has been successfully employed to purify rutin and this compound from switchgrass water extract, underscoring its utility in isolating specific flavonoids from complex natural mixtures nih.gov.

Flash Chromatography : This is a rapid and preparative form of column chromatography designed for quick separation and purification of compounds, often used for initial clean-up or enrichment.

Flash chromatography has been effectively utilized for the separation and enrichment of antioxidant polyphenols, including quercetin glycosides, from crude red onion extract. This approach facilitated significant enrichment (e.g., >9-fold) by efficiently removing non-phenolic and non-antioxidant compounds that eluted in earlier fractions nih.gov. A reversed-phase system employing a Telos C18 column and a stepwise gradient of water and 0.5% formic acid in acetonitrile was used nih.gov.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the analytical and preparative separation of this compound due to their high resolution, sensitivity, and quantitative capabilities. HPLC is widely employed for the detection and quantification of flavonoids, including this compound, in plant extracts. uobaghdad.edu.iqnih.govmdpi.com

In the isolation and purification of this compound, HPLC is frequently used to monitor purity and identify the compound. For instance, in one study, the purity of isolated quercetin-3-O-L-rhamnoside (this compound) from Acer truncatum Bunge was determined to be over 96% via HPLC analysis. researchgate.net Similarly, the purity of isolated this compound from Hypericum perforatum L. was reported to be over 97% using HPLC. nih.gov Another application involved the identification and purity checking of isolated this compound from Cupressus sempervirens leaves, where analytical HPLC showed a single peak at a retention time (Rt) of 6.55 min, confirming its purity and compatibility with a this compound standard. uobaghdad.edu.iq

UPLC, an advanced form of HPLC, offers enhanced speed, resolution, and sensitivity due to smaller particle size columns and higher operating pressures. While specific direct examples of UPLC for this compound isolation are less frequently detailed in the provided snippets, UPLC-MS/MS methods have been developed for the qualification of related quercetin glycosides, such as quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside (QGR), with purity exceeding 98% determined by HPLC. nih.gov These methods typically involve gradient elution with mobile phases like acetonitrile and formic acid, demonstrating the high efficiency and accuracy achievable with UPLC-based techniques for complex flavonoid mixtures. nih.gov

The versatility of HPLC and UPLC in this compound analysis is highlighted by various reported conditions, which often involve reversed-phase chromatography with aqueous mobile phases containing organic modifiers and acidic components to ensure optimal separation of polar compounds like flavonoids. mdpi.com

Table 1: Representative HPLC Parameters for this compound and Related Flavonoids

| Compound (Source) | Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Purity Achieved | Reference |

| Quercetin-3-O-L-rhamnoside (Acer truncatum Bunge) | Not specified | Ethyl acetate-ethanol-water (5:1:5, v/v/v) | Not specified | Not specified | >96% | researchgate.net |

| This compound (Hypericum perforatum L.) | Not specified | Not specified (HSCCC followed by HPLC analysis) | Not specified | Not specified | >97% | nih.gov |

| This compound (Cupressus sempervirens) | Phenomenex Gemini C18 (250 mm x 4.6 mm i.d.; 5 µm) | Not specified (analytical HPLC conditions similar to isolation) | 1 mL/min | 280-310 nm | Single peak | uobaghdad.edu.iq |

| Quercetin (general) | 4x125 mm Hypersil ODS | 0.5% Orthophosphoric acid in water and Methanol | 1 mL/min | Not specified | Not specified | ijcrt.org |

| Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside (QGR) | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) (UPLC) | Acetonitrile and 0.10% formic acid (gradient) | 0.4 mL/min | MS/MS (MRM mode) | >98% (by HPLC) | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a robust and efficient planar chromatographic technique frequently employed for the rapid screening, identification, and semi-quantitative analysis of various compounds, including this compound and other flavonoids, in complex matrices. Its advantages include simultaneous analysis of multiple samples, low solvent consumption, and straightforward operation. researchgate.net

For the analysis of quercetin, which shares a similar structural backbone with this compound, HPTLC methods have been well-established. Typical stationary phases include aluminum-backed HPTLC plates coated with silica gel 60 F254. ijcrt.orgresearchgate.net Mobile phases are often optimized mixtures of organic solvents, such as ethyl acetate (B1210297), toluene, chloroform, methanol, and formic acid, tailored to achieve optimal separation of the target compounds. For instance, a mobile phase composed of ethyl acetate:formic acid:GAA:Water (10:10:40 v/v/v) has been used for the identification of isolated this compound, showing a single spot with an Rf value of 0.52, detected under UV light at 245 nm. uobaghdad.edu.iq Another method for quercetin quantification utilized toluene:chloroform:ethyl acetate:formic acid (3:2:4.9:0.1% v/v) with densitometric scanning at 280 nm. tandfonline.com The Rf value for quercetin has also been reported at 0.55 using a mobile phase of ethyl acetate, toluene, methanol, chloroform, and formic acid (2:3:3:2). researchgate.net

HPTLC is valuable for assessing the purity of isolated compounds by observing the presence of a single, well-defined spot and comparing its Rf value with that of a standard. uobaghdad.edu.iq It also serves as a preliminary screening tool before more advanced chromatographic techniques.

Table 2: HPTLC Parameters for this compound and Quercetin

| Compound (Application) | Stationary Phase | Mobile Phase | Rf Value | Detection Wavelength | Reference |

| This compound (Purity/Identification) | Silica gel G 60 F254 | EtOAc/ H2O/ HOAc (glacial) (10:10:40 v/v/v) | 0.52 | 245 nm (UV) | uobaghdad.edu.iq |

| Quercetin (Quantification) | Silica gel 60 F254 | Toluene:chloroform:ethyl acetate:formic acid (3:2:4.9:0.1% v/v) | Not specified | 280 nm (densitometric) | tandfonline.com |

| Quercetin (Quantification) | Silica gel 60 F254 | Ethyl acetate, toluene, methanol, chloroform, and formic acid (2:3:3:2) | 0.55 | 366 nm (densitometric) | researchgate.net |

| Quercetin (Analysis) | Silica gel 60 F254 | Toluene: ethyl acetate: formic acid (4:3:0.4; v/v/v) | Not specified | 265 nm (densitometric) | researchgate.net |

Counter-Current Chromatography for High-Purity this compound

Counter-Current Chromatography (CCC), particularly High-Speed Counter-Current Chromatography (HSCCC), is a powerful liquid-liquid chromatographic technique widely recognized for its ability to isolate and purify natural products, including flavonoids, with high purity and recovery rates, without the use of solid supports. google.comscielo.br This method is particularly advantageous for separating large amounts of crude extracts and synthetic mixtures. google.com

Several studies have successfully employed HSCCC for the preparative isolation of this compound (quercetin-3-O-alpha-L-rhamnopyranoside) from various plant sources, achieving high levels of purity.

Detailed Research Findings:

From Hypericum perforatum L. : HSCCC was used to separate flavonoids from Hypericum perforatum L. A two-phase solvent system of ethyl acetate-methanol-water (10:1:10, v/v) was employed. From 900 mg of crude extract, 7.8 mg of this compound was obtained with a purity exceeding 97%. nih.gov

From Davilla elliptica St. Hill. : Quercetin-3-O-alpha-L-rhamnopyranoside (this compound) and myricetin-3-O-alpha-L-rhamnopyranoside were successfully separated from Davilla elliptica St. Hill. using an optimum solvent system of ethyl acetate-n-propanol-water (140:8:80, v/v/v). This process yielded this compound with purity higher than 95% in approximately 3.0 hours. scielo.br

From Acer truncatum Bunge : Preparative HSCCC was effectively utilized for the isolation and purification of quercetin-3-O-L-rhamnoside (this compound) from the ethyl acetate extract of Acer truncatum Bunge leaves. A two-phase system consisting of ethyl acetate-ethanol-water at a volume ratio of 5:1:5 (v/v/v) was used. A single operation yielded 41.9 mg of this compound from 366 mg of crude extract, with HPLC analysis confirming a purity of over 96%. researchgate.net

General Method for High-Purity Quercetagetin (related flavonoid) : A method for preparing high-purity quercetagetin, involving countercurrent chromatography, highlights the low solvent purity requirement, large separation capacity, minimal sample loss, and high recovery rate as key advantages of CCC for industrial production. The method can achieve purity above 95%. google.com

These examples demonstrate the efficacy of CCC in isolating high-purity this compound, making it a preferred method for preparative scale purification of this valuable compound.

Table 3: Counter-Current Chromatography Parameters for this compound Isolation

| Source Plant | Solvent System (v/v/v) | Sample Amount (Crude Extract) | This compound Yield | Purity Achieved | Separation Time | Reference |

| Hypericum perforatum L. | Ethyl acetate-methanol-water (10:1:10) | 900 mg | 7.8 mg | >97% | Not specified | nih.gov |

| Davilla elliptica St. Hill. | Ethyl acetate-n-propanol-water (140:8:80) | Not specified | 25 mg | >95% | ~3.0 hours | scielo.br |

| Acer truncatum Bunge | Ethyl acetate-ethanol-water (5:1:5) | 366 mg | 41.9 mg | >96% | Not specified | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization of this compound Purity

Advanced spectroscopic and spectrometric techniques are essential for the definitive characterization of this compound's structure and for confirming its purity. These methods provide detailed information about molecular weight, functional groups, and atomic connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is commonly used for the initial identification and quantification of flavonoids due to their characteristic absorption bands in the UV region. This compound, like other flavonoids, exhibits specific absorption maxima related to its cinnamoyl and benzoyl chromophores. For instance, quercetin (the aglycone of this compound) typically shows two main absorption bands: Band I (300–380 nm) and Band II (240–280 nm). rasayanjournal.co.in The isolated this compound and its standard are dissolved in methanol and analyzed between 200 nm and 600 nm to confirm their spectral similarity. uobaghdad.edu.iq The UV absorption spectrum of quercetin has been reported with a maximum absorption at 256.30 nm. jocpr.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the this compound molecule. By analyzing the vibrational modes of different bonds, FTIR can confirm the presence of hydroxyl groups, carbonyl groups (from the chromen-4-one structure), and glycosidic linkages. FTIR spectra of isolated this compound are typically compared with those of a standard to verify structural integrity. uobaghdad.edu.iqjppres.com

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Mass spectrometry is crucial for determining the precise molecular weight of this compound and its fragmentation patterns, which are indicative of its structure. LC-MS/MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the target compound's identity and purity. Electrospray Ionization (ESI) is frequently used for flavonoid and flavonoid glycoside analysis. uobaghdad.edu.iq For example, positive electrospray ionization time-of-flight mass spectrometry (TOF MS ES+) analysis confirmed the presence of quercetin (m/z 301.1423) and rutin (m/z 609.2082) in an extract, providing mass fragmentation data that aids in structural confirmation. rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR are indispensable for unequivocal structural elucidation and confirmation of purity. Chemical shifts, coupling constants, and integration values obtained from NMR spectra allow for the assignment of each proton and carbon atom, confirming the presence of the rhamnosyl moiety and its linkage to the quercetin aglycone. researchgate.netnih.govscielo.br For instance, the identity of isolated quercetin-3-O-alpha-L-rhamnopyranoside has been confirmed by comparing its ¹H NMR and ¹³C NMR data with literature values. scielo.br

These advanced techniques, used in conjunction, provide a comprehensive characterization of this compound, ensuring its purity and confirming its chemical structure.

Molecular Mechanisms of Action of Quercitrin

Interaction with Specific Molecular Targets

Enzyme Inhibition and Activation

Quercitrin (B1678633) has been identified as an inhibitor of several enzymes. Notably, it acts as an inhibitor of EC 1.1.1.184, known as carbonyl reductase (NADPH), and EC 1.1.1.21, which is aldehyde reductase nih.gov. Additionally, this compound demonstrates inhibitory activity against EC 1.14.18.1, or tyrosinase nih.gov.

Table 1: Enzyme Inhibition by this compound

| Enzyme Category | Enzyme Name | EC Number | Effect | Citation |

| Oxidoreductase | Carbonyl Reductase (NADPH) | EC 1.1.1.184 | Inhibition | nih.gov |

| Oxidoreductase | Aldehyde Reductase | EC 1.1.1.21 | Inhibition | nih.gov |

| Oxidoreductase | Tyrosinase | EC 1.14.18.1 | Inhibition | nih.gov |

Research findings specifically detailing this compound's direct inhibition or activation of DNMTs (DNA methyltransferases), HDACs (histone deacetylases), HMTs (histone methyltransferases), XO (xanthine oxidase), or arginase were not identified within the scope of the provided information.

Receptor Binding and Ligand-Protein Interactions

Specific detailed research findings on this compound's direct receptor binding or ligand-protein interactions, beyond its general classification as an enzyme inhibitor, were not identified within the scope of the provided information.

Modulation of Protein Expression

Detailed research findings focusing solely on this compound's direct modulation of the expression of specific proteins such as CDK2, CDK4, MMP9, AKT1, Caspase-3, XIAP, or survivin were not identified within the scope of the provided information.

Influence on Gene Expression and Transcriptional Regulation

Regulation of Specific Gene Transcripts

Specific detailed research findings on this compound's direct regulation of specific gene transcripts were not identified within the scope of the provided information.

Involvement of Transcription Factors

Specific detailed research findings on this compound's direct involvement with transcription factors, such as Nrf2, were not identified within the scope of the provided information.

Epigenetic Modulatory Effects

Detailed research findings on this compound's direct epigenetic modulatory effects were not identified within the scope of the provided information.

DNA Methylation Alterations

Current research specifically detailing the direct impact of this compound on DNA methylation alterations is not extensively documented in the provided literature. Studies primarily focus on the related compound, quercetin (B1663063), in this area rsc.orgnih.govresearchgate.netmygenefood.comhud.ac.uk.

Histone Modification Regulation (e.g., Histone Acetyltransferases, Histone Deacetylases)

This compound has been observed to regulate histone acetylation modifications. In studies involving PCV2-infected 3D4/2 cells, this compound (QUE) was found to downregulate histone acetyltransferase (HATase) activity and the messenger RNA (mRNA) expression level of HAT1 mdpi.com. Concurrently, it upregulated histone deacetylase (HDACase) activity and the mRNA expression level of HDAC1 mdpi.com. These modulations by this compound led to a significant downregulation of the acetylated protein expression levels of histones H3 and H4 mdpi.com. This suggests that this compound can influence the cellular machinery responsible for adding and removing acetyl groups from histones, thereby impacting chromatin structure and gene expression.

Table 1: this compound's Impact on Histone Modifying Enzymes

| Enzyme Type | Effect of this compound (QUE) in PCV2-infected 3D4/2 cells | Histone Acetylation Levels | Reference |

| Histone Acetyltransferase (HATase) | Downregulation of activity and HAT1 mRNA expression | Decreased | mdpi.com |

| Histone Deacetylase (HDACase) | Upregulation of activity and HDAC1 mRNA expression | Decreased | mdpi.com |

Non-coding RNA Regulation (e.g., microRNAs, long non-coding RNAs)

This compound, along with other quercetin derivatives, has demonstrated anti-inflammatory activities through the modulation of microRNA (miRNA) pathways chula.ac.th. However, specific details regarding the particular microRNAs or long non-coding RNAs directly regulated by this compound, and the precise mechanisms involved, are not comprehensively detailed in the provided search results.

N6-methyladenosine (m6A) RNA Methylation

Information specifically on the direct involvement of this compound in N6-methyladenosine (m6A) RNA methylation is not available in the provided scientific literature.

Modulation of Key Cellular Processes

Apoptosis Induction Mechanisms (e.g., mitochondrial, caspase-dependent pathways)

Direct and specific research findings on the apoptosis induction mechanisms of this compound, including its effects on mitochondrial or caspase-dependent pathways, are not extensively detailed in the provided sources. The available literature primarily discusses the pro-apoptotic effects and mechanisms of the related compound, quercetin frontiersin.orgmdpi.comnih.govmdpi.comacs.orgmdpi.comresearchgate.netdovepress.comoup.complos.orgkoreamed.orgnih.govportlandpress.comtandfonline.com.

Autophagy Regulation

Specific mechanisms by which this compound directly regulates autophagy are not thoroughly elucidated in the provided scientific literature. Studies on autophagy modulation predominantly refer to quercetin and its effects dovepress.commdpi.comsemanticscholar.orgoup.commdpi.com.

Compound Names and PubChem CIDs

Cell Cycle Arrest Mechanisms

While extensive research has investigated the effects of its aglycone, quercetin, on cell cycle arrest in various cancer cell lines, direct scientific literature specifically detailing this compound's mechanisms of cell cycle arrest (e.g., G0/G1, G2/M phase) is not as widely reported in the current body of evidence. Studies on quercetin have shown its ability to induce cell cycle arrest at different phases, such as G0/G1, S, or G2/M, by modulating key cell cycle regulatory proteins like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs) such as p21 and p27 nih.govresearchgate.netwilliamscancerinstitute.comspandidos-publications.comhznu.edu.cn. However, these findings pertain to quercetin and are not directly attributed to this compound.

Cell Proliferation and Migration Control

This compound has demonstrated significant effects on controlling cell proliferation and migration, particularly in the context of cancer cells. Studies have shown that this compound can effectively inhibit cell migration and invasion. For instance, in RKO colon cancer cells, this compound, along with quercetin, significantly inhibited cell migration and invasion. At a concentration of 50 µM, this compound inhibited RKO cell migration by 68%. This inhibitory effect on cell migration and invasion is mediated, in part, by inducing mesenchymal-epithelial transition (MET) through the c-Jun N-terminal kinase (JNK) signaling pathway.

The ability of this compound to impede cell migration and invasion highlights its potential in modulating cellular processes critical for disease progression, such as metastasis.

Summary of this compound's Effect on Cell Migration

| Compound | Cell Line | Concentration (µM) | Inhibition of Cell Migration (%) | Mechanism Involved |

| This compound | RKO | 50 | 68 | JNK signaling pathway, MET induction |

| Quercetin | RKO | 50 | 50 | JNK signaling pathway, MET induction |

Note: Data presented is based on specific experimental conditions and may vary depending on cell type and concentration.

Structure Activity Relationship Sar Studies and Rational Design of Quercitrin Analogues

Computational Modeling and In Silico Approaches in SAR

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of molecules with their biological activities. For quercitrin (B1678633) and its parent compound, quercetin (B1663063), QSAR studies have been extensively applied to elucidate the molecular features governing their therapeutic potential. These studies involve the analysis of various molecular descriptors, including physicochemical, steric, electronic, and structural properties, to establish mathematical models capable of predicting biological responses research-nexus.netresearchgate.netresearchgate.net.

Researchers have employed techniques such as multiple linear regression (MLR) and artificial neural networks (ANN) to develop robust QSAR models for quercetin derivatives, particularly in assessing their chemotherapeutic and antioxidant activities research-nexus.netresearchgate.net. The reliability and predictive power of these models are often validated through methods like the leave-one-out technique, demonstrating a high degree of agreement between experimental and predicted inhibitory values research-nexus.netresearchgate.net. For instance, 3D-QSAR models have been developed to predict the inhibitory activity of quercetin derivatives against specific targets, such as anti-lung cancer activities, by identifying crucial three-dimensional structural features scispace.com.

Furthermore, QSAR investigations have provided insights into the mechanisms by which flavonoid structures influence various biological activities, including the inhibition of P-glycoprotein. In such studies, descriptors like vsurf_DW23, E_sol, Dipole, and vsurf_G have been identified as key parameters influencing the inhibitory activity of flavonoids nih.gov. These models serve as invaluable tools in rational drug design, guiding the modification of existing compounds and the discovery of novel agents with enhanced efficacy.

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology approaches offer a holistic perspective on the complex interactions between this compound and biological systems. These methodologies are instrumental in identifying potential therapeutic targets and elucidating the intricate mechanisms of action of compounds like this compound and its aglycone, quercetin, within a broader biological context.

The process typically involves retrieving biological targets associated with the compound from public databases such as DrugBank, GeneCards, NCBI, SwissTarget, Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP), and Comparative Toxicogenomics Database (CTD) bohrium.comfrontiersin.orgmedsci.orgfrontiersin.org. Subsequently, compound-disease target (C-D) networks and protein-protein interaction (PPI) networks are constructed to visualize and analyze the relationships between the compound, its targets, and associated diseases bohrium.comfrontiersin.orgfrontiersin.org.

Key biological mechanisms and pathways are then identified through Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis bohrium.comfrontiersin.orgmedsci.orgnih.gov. Studies utilizing network pharmacology have explored quercetin's effects across a spectrum of conditions, including viral diseases, inflammation-associated pathways, various cancers, recurrent spontaneous abortion (RSA), and diabetic wounds bohrium.comfrontiersin.orgmedsci.orgfrontiersin.orgnih.gov.

Specific molecular targets predicted for quercetin through these approaches include:

Kinases/Signaling Molecules: MAPK1, NFKB1, RELA, AKT1, DYRK1A, FOXO1, EGFR, SRC, JUN bohrium.comfrontiersin.orgmedsci.orgfrontiersin.orgnih.gov

Transcription Factors/Apoptosis Regulators: TP53, BCL2, MYC, CCND1, BCL2L1 bohrium.comfrontiersin.org

Cytokines/Enzymes: TNF, IL-1β, MMP9, CASP3, IL-6, NOS2, NQO1 bohrium.comfrontiersin.orgmedsci.orgfrontiersin.orgnih.gov

Growth Factors/Receptors: NGF frontiersin.org

Nuclear Receptors: RORA frontiersin.org

Often, network pharmacology is complemented by molecular docking simulations to further evaluate the binding affinities between the compound (e.g., quercetin) and its identified targets, providing a more detailed understanding of the molecular interactions bohrium.comfrontiersin.orgmedsci.orgnih.gov.

Synthetic Strategies for Novel this compound Derivatives

The synthesis of novel this compound derivatives is a crucial area of research aimed at enhancing their pharmacological properties, such as solubility and bioavailability, and expanding their therapeutic applications tandfonline.compjmonline.org. Both chemical synthesis and biotransformation represent the primary strategies employed for this purpose pjmonline.orgmdpi.comd-nb.info.

Chemical Synthesis Pathways (e.g., Williamson etherification, Steglich esterification, Koenigs–Knorr glycosylation)

Chemical synthesis offers precise control over the structural modifications of this compound and its aglycone, quercetin. Several well-established organic reactions are utilized for this purpose:

Williamson Etherification: This reaction is commonly employed for the formation of ether linkages. Quercetin derivatives have been synthesized using Williamson etherification, often targeting the hydroxyl groups at positions 3 and 7, to introduce various alkyl or aryl moieties tandfonline.commdpi.comnih.govtandfonline.com. For instance, novel quercetin derivatives containing a quinoline (B57606) moiety have been prepared through Williamson etherification reactions mdpi.comnih.gov.

Steglich Esterification: This method facilitates the formation of ester bonds. It has been successfully applied in the synthesis of quercetin derivatives by esterifying hydroxyl groups, contributing to modifications that can alter solubility and biological activity tandfonline.comtandfonline.com.

Koenigs–Knorr Glycosylation: This is a prominent method for synthesizing glycosides, including flavonoid glycosides. It typically involves the reaction of an activated glycosyl donor, such as an acetylated glycosyl halide, with a hydroxyl group on the flavonoid aglycone tandfonline.comfrontiersin.orgnih.govnih.gov. For flavonoids, this reaction often targets specific hydroxyl positions, with yields for flavonol glycosides synthesized under phase-transfer conditions typically ranging from 40-60% frontiersin.orgnih.gov. Chemical glycosylation often necessitates the protection of hydroxyl groups that are not intended for conjugation with the saccharide moiety to ensure regioselectivity pjmonline.orgresearchgate.net.

These chemical pathways enable the selective modification of this compound's structure, leading to derivatives with potentially improved pharmacological profiles.

Biotransformation and Metabolic Engineering Approaches

Biotransformation and metabolic engineering represent sustainable and environmentally friendly alternatives for the large-scale production of flavonoids and their glycosides, including this compound pjmonline.orgmdpi.comd-nb.infofrontiersin.orgresearchgate.net. Microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, are widely utilized as host systems for these biotechnological processes due to their genetic tractability and established fermentation capabilities mdpi.comd-nb.infofrontiersin.orgnih.govmdpi.com.

Metabolic engineering strategies involve the rational design and optimization of biosynthetic pathways within microbial hosts to enhance the production of target compounds d-nb.infofrontiersin.orgnih.govmdpi.com. Key approaches include:

Pathway Reconstruction: Introducing and optimizing heterologous biosynthetic pathways from plants into microbial systems.

Precursor Supply Enhancement: Modifying central carbon metabolism to increase the availability of precursors necessary for flavonoid synthesis. For example, introducing alternative sucrose (B13894) metabolism or enhancing the intracellular pool of UDP-glucose, UDP-galactose, and UDP-rhamnose through overexpression of enzymes like galE and MUM4 d-nb.infonih.govmdpi.com.

Enzyme Engineering: Overexpressing specific glycosyltransferases (UGTs) that catalyze the transfer of sugar moieties from activated sugar donors to the flavonoid backbone pjmonline.orgd-nb.infomdpi.com.

Significant progress has been made in the microbial production of quercetin glycosides. For instance, engineered E. coli strains have successfully produced hyperoside (B192233) (quercetin 3-O-galactoside) and this compound (quercetin 3-O-rhamnoside) at high titers d-nb.info. The production of this compound (quercetin 3-O-rhamnoside) in engineered E. coli has been reported to reach titers as high as 1.12 g/L by supplying exogenous quercetin and overexpressing a rhamnosyltransferase (RhaGT) d-nb.info. This demonstrates the potential for economically viable production of various glycosides through fermentation-based strategies d-nb.info.

Beyond glycosylation, de novo biosynthesis of quercetin from simple carbon sources in microorganisms has also been achieved frontiersin.orggoogle.com. Furthermore, biotransformation of quercetin to other glycosides, such as isothis compound (B50326) (quercetin-3-O-glucoside), has been demonstrated using Bacillus subtilis researchgate.net. Microbial glycosylation is particularly advantageous as it can lead to improved water solubility and enhanced absorption of flavonoids, overcoming limitations associated with their aglycones pjmonline.org.

Metabolic Pathways and Biotransformation of Quercitrin

Enzymatic Conjugation Pathways (e.g., Glucuronidation, Sulfation, Methylation)

Upon ingestion, quercitrin (B1678633), being a glycoside, is often hydrolyzed by gut microbiota or enzymes in the small intestine to release its aglycone, quercetin (B1663063). anatoljcardiol.commitoproteome.org Once the aglycone is formed or absorbed, it undergoes extensive phase II metabolism, primarily through glucuronidation, sulfation, and methylation. senescence.infothegoodscentscompany.comnih.gov

Glucuronidation: This is a major phase II metabolic pathway for flavonoids like quercetin. It is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), which are abundant in enterocytes (intestinal cells) and the liver. senescence.infothegoodscentscompany.comnih.gov Glucuronidation increases the compound's molecular weight and hydrophilicity, facilitating its excretion. thegoodscentscompany.com

Sulfation: Sulfation reactions are mediated by sulfotransferases (SULTs), also present in intestinal and hepatic cells. senescence.infonih.gov The intestine significantly contributes to the sulfation of quercetin.

Methylation: Methylation of the catechol group of quercetin is carried out by catechol-O-methyltransferases (COMT), with high activity observed in the liver and kidneys. senescence.infothegoodscentscompany.comnih.gov This process leads to the formation of methylated metabolites such as isorhamnetin (B1672294) and tamarixetin.

These conjugation reactions are vital for the systemic circulation and subsequent elimination of this compound-derived compounds, as the aglycone form of quercetin is generally present in low amounts in plasma. senescence.infonih.gov

Identification of this compound Metabolites in Biological Matrices

The identification of this compound and its metabolites in various biological matrices provides insights into its metabolic fate.

In vitro models, such as Caco-2 cells, liver S9 fractions, hepatocytes, and intestinal bacteria, have been extensively used to profile the metabolism of this compound and its aglycone, quercetin.

Studies using Caco-2 cells have shown that intact this compound can be absorbed and subsequently undergo metabolic transformations, including hydrolysis, methylation, glucuronidation, and sulfation. Metabolites identified in Caco-2 cells after this compound incubation include quercetin, isorhamnetin, tamarixetin, quercetin monoglucuronide, quercetin trisulfate, and quercetin glucuronide sulfate (B86663). The presence of UDP-glucuronsyltransferase, phenol (B47542) sulfotransferase, and catechol-O-methyltransferase activities in Caco-2 cells supports these metabolic transformations.

In vitro incubation with intestinal flora has also demonstrated the deglycosylation of this compound to quercetin, which can then be further metabolized into lower-molecular-weight phenolic acids such as 3,4-dihydroxybenzeneacetic acid and 3-hydroxybenzeneacetic acid.

Table 1: Identified this compound and Quercetin Metabolites in In Vitro Models

| Model Type | Identified Metabolites | Reference |

| Caco-2 Cells | This compound (intact), Quercetin, Isorhamnetin, Tamarixetin, Quercetin monoglucuronide, Quercetin trisulfate, Quercetin glucuronide sulfate | |

| Intestinal Flora (in vitro) | Quercetin, 3,4-dihydroxybenzeneacetic acid, 3-hydroxybenzeneacetic acid | |

| Rat/Human Liver & Intestine (S9, Hepatocytes) | Various phase II mono- and mixed conjugates of quercetin (glucuronides, sulfates, methylated derivatives) |

Pre-clinical animal studies have characterized the metabolites of this compound and quercetin in various biological matrices, including plasma, urine, and tissues. senescence.infothegoodscentscompany.com

In rats, quercetin (derived from this compound deglycosylation) is extensively metabolized in the intestine after absorption, with about 93% undergoing metabolism. senescence.info The main circulating metabolites of quercetin in plasma are typically glucuronide, sulfate, and methylated conjugates, rather than the aglycone itself. senescence.infonih.gov For example, quercetin 3'-sulfate is a major metabolite in plasma, while quercetin monoglucuronide sulfates, methylated quercetin monoglucuronides, and quercetin diglucuronide are prominent in human urine. senescence.info

Animal studies have also shown tissue accumulation of quercetin and its metabolites. For instance, in pigs, a greater accumulation of quercetin and methylated metabolites was observed in the kidney (two times higher than in the liver) after repeated doses. senescence.info In other animal studies, the greatest accumulation of quercetin and its metabolites was found in the lung, liver, and kidney. thegoodscentscompany.com In ruminants, rutin (B1680289) (another quercetin glycoside) and quercetin are metabolized mainly to 4-methylcatechol (B155104) 1-sulfate and isorhamnetin glucuronide sulfate.

Table 2: Key this compound/Quercetin Metabolites Identified In Vivo

| Biological Matrix | Major Metabolites | Animal Model | Reference |

| Plasma | Quercetin diglucuronide, Isorhamnetin 3-O-glucuronide, Quercetin sulfate monoglucuronide, Quercetin 3'-sulfate, Isorhamnetin glucuronide sulfate | Rats, Pigs, Ruminants | senescence.infonih.gov |

| Urine (Human) | Quercetin monoglucuronide sulfates, Methylated quercetin monoglucuronides, Quercetin diglucuronide | Human (general findings) | senescence.info |

| Tissues | Quercetin, Methylated metabolites (e.g., in kidney, liver, lung) | Pigs, General Animal Models | senescence.infothegoodscentscompany.com |

Factors Influencing this compound Metabolism and Metabolite Profiles

Several factors can influence the metabolic pathways and metabolite profiles of this compound and its derivatives.

The gut microbiota plays a critical role in the initial biotransformation of this compound by hydrolyzing its glycosidic linkage to release quercetin. anatoljcardiol.commitoproteome.org Different bacterial species possess varying enzymatic activities (e.g., α-L-rhamnosidases, β-D-glucosidases) that can influence the deglycosylation process and subsequent breakdown of the aglycone into smaller phenolic metabolites. anatoljcardiol.commitoproteome.org

Individual factors such as sex, age, and genetics can modify metabolism and influence circulating metabolite levels. Furthermore, comorbidities and treatment (e.g., co-administration with other compounds) can alter the metabolic profile. For example, studies have shown that the metabolic profile of quercetin conjugates in human plasma can vary depending on the dose and duration of supplementation.

The site of absorption and metabolism also significantly influences the metabolite profile. While the small intestine is a primary site for initial metabolism, the liver also possesses all the necessary enzymatic systems for complete metabolism. senescence.infothegoodscentscompany.com Differences in enzymatic activity and transporter expression across various tissues and organs lead to distinct metabolite patterns.

Quercitrin in Plant Biology and Phytochemistry

Ecological and Physiological Roles of Quercitrin (B1678633) in Plants

Flavonoids, including this compound, are secondary metabolites crucial for various physiological functions in plants, enabling their adaptation to changing environmental conditions nih.gov.

This compound, as a natural plant-derived antioxidant, contributes to plant defense against various stresses nih.gov. Its protective actions are largely attributed to its antioxidant capacity, which helps mitigate the harmful effects of reactive oxygen species (ROS) produced under stress conditions nih.govresearchgate.net.

Oxidative Stress: this compound has been shown to reduce oxidative DNA damage and decrease ROS generation induced by UVB irradiation nih.gov. Other quercetin (B1663063) derivatives, such as isothis compound (B50326), have demonstrated higher superoxide (B77818) anion scavenging activity compared to quercetin itself, indicating potent cell protective capabilities researchgate.net. Flavonoids are considered a secondary antioxidant system in plants, activated under severe stress to neutralize free radicals and prevent cellular damage nih.gov.

UV Radiation: this compound plays a photoprotective role against ultraviolet (UV) radiation-induced damage in plants nih.govakademisains.gov.mynih.gov. It has been observed to accumulate in Kalanchoe pinnata leaves in response to UV-B irradiation, with its content further increasing when combined with white light d-nb.info. This accumulation helps plants acclimatize to intense UV-B conditions by acting as UV-filters and antioxidant molecules akademisains.gov.mymdpi.com. Quercetin, the aglycone of this compound, absorbs UV radiation at specific wavelengths (e.g., 255 nm and 365 nm) and acts as a strong inhibitor of UV-induced lipid oxidation acs.orgscielo.br.

Heavy Metals: While specific studies on this compound's direct role in heavy metal defense are less detailed in the provided information, flavonoids, as a class, are known to chelate (bind to) heavy metal ions, thereby changing their form and reducing their toxicity in plants acs.orgresearchoutreach.orgsinica.edu.tw. Quercetin, for instance, has been shown to alleviate chromium toxicity and lead hepatotoxicity by enhancing antioxidant defense and chelating metal ions acs.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.gov. This suggests a probable similar function for this compound.

Salt Stress: The role of this compound in salt stress mitigation is not explicitly detailed in the provided sources. However, quercetin has been extensively studied for its ameliorative effects against salinity in plants like tomato, by reducing ionic toxicity, osmotic stress, and oxidative stress through the strengthening of antioxidant defense systems mdpi.comnih.govnih.gov. Given this compound's structural relation to quercetin, it is plausible that it contributes to similar defense mechanisms against salt stress.

Distribution and Accumulation Patterns in Various Plant Species

This compound is naturally found in a variety of plant species. Notable examples include Tartary buckwheat (Fagopyrum tataricum), North American white oak (Quercus alba), English oak (Quercus robur), Nymphaea odorata, and Taxillus kaempferi wikipedia.org. The presence and concentration of this compound can vary significantly among different plant species and even within different parts or developmental stages of the same plant.

Factors Influencing this compound Content in Plants

The content of secondary metabolites, including flavonoids like this compound, in plants is influenced by a complex interplay of environmental and physiological factors.

Environmental Factors: Light intensity, temperature, humidity, precipitation, soil fertility, and salinity are key environmental variables that can significantly affect the biosynthesis and accumulation of flavonoids plos.orgplos.orgmaxapress.commdpi.com. For example, increased light intensity, particularly UV-B radiation, has been shown to enhance the production of flavonoids as a protective measure akademisains.gov.myd-nb.infomaxapress.com. In Kalanchoe pinnata leaves, this compound content increased in response to UV-B irradiation, with a further increase observed under white light d-nb.info. Temperature fluctuations can also modulate secondary metabolite synthesis, with some compounds being more abundant under specific temperature regimes plos.orgmaxapress.com. Soil composition, including pH and nutrient availability (e.g., potassium and sulfur), can also influence flavonoid content mdpi.com.

The following table summarizes some environmental factors and their general influence on flavonoid content, which would include this compound:

| Environmental Factor | Influence on Flavonoid Content (General) | Source |

| UV Radiation | Increases | akademisains.gov.myd-nb.infomaxapress.com |

| Light Intensity | Increases | akademisains.gov.myd-nb.infomaxapress.com |

| Temperature | Varies (can inhibit or induce) | plos.orgmaxapress.com |

| Precipitation | Significant determinant (can be negative) | plos.org |

| Soil pH | Can influence | mdpi.com |

| Soil Organic Matter | Can influence | plos.org |

| Available Potassium | Can influence | plos.orgmdpi.com |

| Salinity | Can influence (often increases) | maxapress.commdpi.com |

Phytochemical Analysis of this compound within Plant Extracts

The phytochemical analysis of this compound involves its extraction, identification, and quantification from plant matrices.

Extraction Methods: Various techniques are employed for extracting flavonoids, including this compound, from plant materials. These include conventional solvent extraction, ultrasound-assisted extraction (UAE), supercritical fluid extraction, and microwave-assisted extraction myfoodresearch.comsrce.hrimrpress.comresearchgate.net. Ethanol (B145695) is frequently cited as an effective and safe solvent for polyphenol extraction myfoodresearch.comimrpress.comresearchgate.net. Other solvents like methanol (B129727), acetone (B3395972), ethyl acetate (B1210297), and chloroform, or their aqueous mixtures, are also used myfoodresearch.comsrce.hrimrpress.com. Studies have shown that ethanol can be the most effective solvent for this compound extraction, and methods like UAE can improve extraction yield myfoodresearch.comimrpress.com.

Identification and Quantification: High-Performance Liquid Chromatography (HPLC) is the most commonly used chromatographic technique for the detection and quantification of quercetin and its derivatives, including this compound, in plant extracts mdpi.comoup.comphytopharmajournal.comsci-hub.senih.gov. HPLC often employs UV detection oup.comphytopharmajournal.comsci-hub.se. Other techniques mentioned for quercetin analysis include Thin Layer Chromatography (TLC) and Gas Chromatography (GC), although HPLC is preferred for its sensitivity and accuracy mdpi.comoup.comsci-hub.senih.gov. Samples are typically prepared by dissolving dried plant extracts in suitable solvents, often with acid hydrolysis to convert glycosides to their aglycone form (quercetin) for quantification, or directly analyzing the glycosides scielo.brsrce.hrsci-hub.se.

Future Directions and Research Opportunities for Quercitrin Studies

Advancements in Methodological Approaches

Continued innovation in analytical and extraction techniques is crucial for precise quantification, isolation, and characterization of quercitrin (B1678633) from various sources.